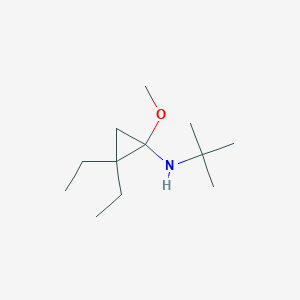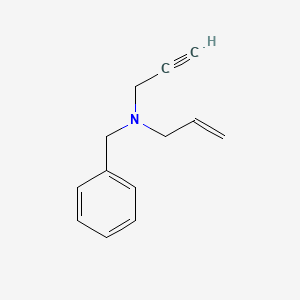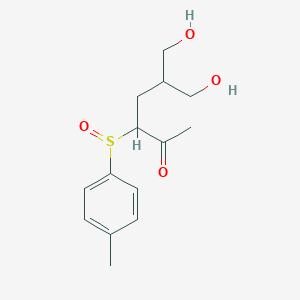
6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one is a complex organic compound that features multiple functional groups, including hydroxyl, sulfinyl, and ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one likely involves multiple steps, including the introduction of the hydroxyl, sulfinyl, and ketone groups. A possible synthetic route could involve:
- Starting with a suitable hexane derivative.
- Introducing the hydroxyl groups through oxidation reactions.
- Adding the sulfinyl group via sulfoxidation.
- Forming the ketone group through oxidation of a secondary alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Sulfides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential biological activity. The presence of hydroxyl and sulfinyl groups suggests it may have antioxidant properties or could interact with biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for specialty chemicals. Its unique structure may impart desirable properties to the final products.
Wirkmechanismus
The mechanism by which 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one exerts its effects would depend on its specific applications. For example, if it has antioxidant properties, it may act by donating electrons to neutralize free radicals. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfonyl)hexan-2-one
- 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-ol
Uniqueness
The uniqueness of 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one lies in its specific combination of functional groups
Eigenschaften
| 113002-28-1 | |
Molekularformel |
C14H20O4S |
Molekulargewicht |
284.37 g/mol |
IUPAC-Name |
6-hydroxy-5-(hydroxymethyl)-3-(4-methylphenyl)sulfinylhexan-2-one |
InChI |
InChI=1S/C14H20O4S/c1-10-3-5-13(6-4-10)19(18)14(11(2)17)7-12(8-15)9-16/h3-6,12,14-16H,7-9H2,1-2H3 |
InChI-Schlüssel |
NSRWPXCAMZQBDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C(CC(CO)CO)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


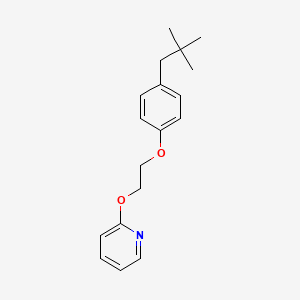
![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)
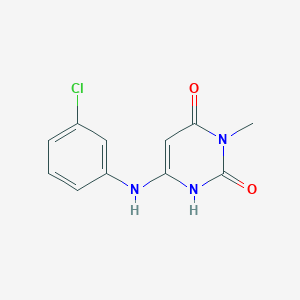

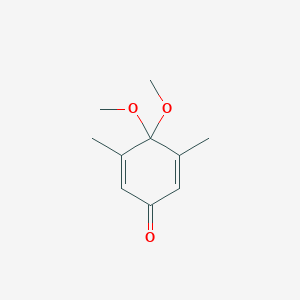


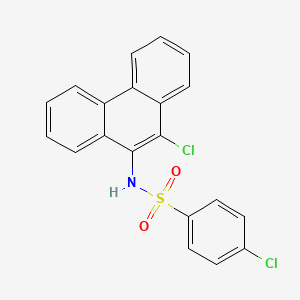
![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
